molecular formula C23H37NO5 B4040938 1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

Cat. No.: B4040938
M. Wt: 407.5 g/mol
InChI Key: MAACCXBRZGUSHI-UHFFFAOYSA-N
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Description

1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process . The final step involves the formation of the oxalic acid salt, which is achieved by reacting the free base with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted piperidine or phenoxy compounds.

Scientific Research Applications

1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine is unique due to its specific structure, which combines a piperidine ring with tert-butylphenoxy and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.C2H2O4/c1-17-14-18(2)16-22(15-17)12-6-7-13-23-20-10-8-19(9-11-20)21(3,4)5;3-1(4)2(5)6/h8-11,17-18H,6-7,12-16H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAACCXBRZGUSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCOC2=CC=C(C=C2)C(C)(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid
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1-[4-(4-Tert-butylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid

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